molecular formula C16H10N2O4 B170190 1-(4-Nitrobenzoyl)-1H-indole-3-carbaldehyde CAS No. 126592-77-6

1-(4-Nitrobenzoyl)-1H-indole-3-carbaldehyde

Cat. No. B170190
M. Wt: 294.26 g/mol
InChI Key: NYFTXUZGBLOIKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Nitrobenzoyl)-1H-indole-3-carbaldehyde is a chemical compound that belongs to the indole family. It is commonly used in scientific research for various applications, including drug discovery, biochemistry, and pharmacology. This compound has gained significant attention due to its unique properties and potential for developing new drugs. In

Mechanism Of Action

The mechanism of action of 1-(4-Nitrobenzoyl)-1H-indole-3-carbaldehyde is not fully understood. However, it has been shown to inhibit the activity of certain enzymes and receptors, including protein kinases and G protein-coupled receptors. This inhibition can lead to various physiological effects, including the induction of apoptosis in cancer cells.

Biochemical And Physiological Effects

1-(4-Nitrobenzoyl)-1H-indole-3-carbaldehyde has been shown to have various biochemical and physiological effects. In vitro studies have shown that it can induce apoptosis in cancer cells by inhibiting the activity of protein kinases. It has also been shown to have anti-inflammatory and analgesic effects in animal models. Additionally, it has been shown to have potential as an anti-tuberculosis agent.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 1-(4-Nitrobenzoyl)-1H-indole-3-carbaldehyde in lab experiments is its high purity and yield. Additionally, it is relatively easy to synthesize and can be used as a starting material for the synthesis of other indole derivatives. However, one of the main limitations of using this compound is its potential toxicity. It has been shown to have cytotoxic effects in some cell lines, and caution should be taken when handling this compound.

Future Directions

1-(4-Nitrobenzoyl)-1H-indole-3-carbaldehyde has significant potential for future research and development. Some potential future directions include:
1. Developing new derivatives of 1-(4-Nitrobenzoyl)-1H-indole-3-carbaldehyde with improved pharmacological properties.
2. Investigating the mechanism of action of 1-(4-Nitrobenzoyl)-1H-indole-3-carbaldehyde in more detail.
3. Studying the potential use of this compound as an anti-tuberculosis agent.
4. Investigating the potential use of this compound in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease.
5. Developing new synthetic methods for the synthesis of 1-(4-Nitrobenzoyl)-1H-indole-3-carbaldehyde and its derivatives.
6. Studying the potential use of this compound in combination with other drugs for the treatment of cancer and other diseases.
In conclusion, 1-(4-Nitrobenzoyl)-1H-indole-3-carbaldehyde is a chemical compound that has significant potential for scientific research and drug development. Its unique properties and potential for developing new drugs make it an important compound in the field of pharmacology and biochemistry. Further research is needed to fully understand the mechanism of action and potential applications of this compound.

Synthesis Methods

The synthesis of 1-(4-Nitrobenzoyl)-1H-indole-3-carbaldehyde involves the reaction of 4-nitrobenzoyl chloride with indole-3-carbaldehyde in the presence of a base. The reaction takes place in an organic solvent such as dichloromethane or ethyl acetate. The product is then purified by column chromatography to obtain a pure compound. The yield of the product is generally high, and the purity can be determined by NMR spectroscopy.

Scientific Research Applications

1-(4-Nitrobenzoyl)-1H-indole-3-carbaldehyde is widely used in scientific research for various applications. It is commonly used as a starting material for the synthesis of other indole derivatives. It is also used in drug discovery and development, as it has been shown to have potential as an anticancer agent. Additionally, it is used in biochemistry and pharmacology research to study the mechanism of action of various enzymes and receptors.

properties

CAS RN

126592-77-6

Product Name

1-(4-Nitrobenzoyl)-1H-indole-3-carbaldehyde

Molecular Formula

C16H10N2O4

Molecular Weight

294.26 g/mol

IUPAC Name

1-(4-nitrobenzoyl)indole-3-carbaldehyde

InChI

InChI=1S/C16H10N2O4/c19-10-12-9-17(15-4-2-1-3-14(12)15)16(20)11-5-7-13(8-6-11)18(21)22/h1-10H

InChI Key

NYFTXUZGBLOIKD-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=CN2C(=O)C3=CC=C(C=C3)[N+](=O)[O-])C=O

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2C(=O)C3=CC=C(C=C3)[N+](=O)[O-])C=O

synonyms

N-(p-nitrobenzoyl)indole-3-carboxaldehyde

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.